(Rac)-1-Oleoyl lysophosphatidic acid sodium

説明

Overview of Lysophosphatidic Acid (LPA) Species and 1-Oleoyl Lysophosphatidic Acid Sodium Salt Context

Lysophosphatidic acids (LPAs) are a class of bioactive phospholipids (B1166683) that act as signaling molecules in a wide array of biological processes. wikipedia.org These relatively simple molecules consist of a glycerol (B35011) backbone, a phosphate (B84403) head group, and a single acyl chain, which can vary in length and saturation. nih.gov This variation in the acyl chain gives rise to a diverse family of LPA species, each with potentially distinct biological activities.

Among the most abundant and biologically active forms is 1-Oleoyl lysophosphatidic acid (also known as LPA 18:1), which contains an oleoyl (B10858665) group at the sn-1 position. nih.gov It is widely distributed in various tissues and fluids, including cerebrospinal fluid and plasma. nih.gov The sodium salt form of 1-Oleoyl lysophosphatidic acid is frequently utilized in research settings to investigate the compound's effects on cellular functions. sigmaaldrich.com

The diverse biological effects of LPAs are mediated through their interaction with at least six specific G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆. wikipedia.orgnih.gov The binding of an LPA species to these receptors initiates a cascade of intracellular signaling events that can influence cell proliferation, migration, survival, and differentiation. wikipedia.orgnih.gov

Table 1: Overview of Common Lysophosphatidic Acid (LPA) Species

| LPA Species | Common Name | Acyl Chain Composition | Key Characteristics |

|---|---|---|---|

| 1-Oleoyl-LPA | LPA 18:1 | 18 carbons, 1 double bond | One of the most abundant and biologically active LPA species. nih.gov |

| 1-Palmitoyl-LPA | LPA 16:0 | 16 carbons, 0 double bonds | Another prevalent form of LPA found in biological systems. nih.gov |

| 1-Linoleyl-LPA | LPA 18:2 | 18 carbons, 2 double bonds | A common LPA species found in the body. nih.gov |

Historical Perspectives on LPA Research and the Emergence of 1-Oleoyl Lysophosphatidic Acid Sodium Salt as a Key Agonist

The recognition of lysophospholipids as signaling molecules has evolved significantly over several decades. Initially, lipoprotein(a) [Lp(a)] was identified in 1963 and was considered a genetic variant of lipoprotein-B. nih.govyoutube.com Early research in the 1960s explored various plasma lipoprotein diversities. nih.gov For nearly a quarter of a century, Lp(a) was a specialized area of study. acpjournals.org However, a surge in interest occurred due to advancements in structural and molecular biology. acpjournals.org

It became evident that Lp(a) is present in all individuals, though at highly variable levels. nih.gov The introduction of quantitative measurement methods was a significant step forward in understanding its role in cardiovascular health. nih.gov Later genetic association studies, particularly around 2009 and 2010, solidified the link between genetic variants associated with high Lp(a) levels and cardiovascular events. youtube.com

Within this broader context of lipid signaling, specific LPA species began to be investigated for their distinct roles. 1-Oleoyl LPA emerged as a particularly potent and widely used tool in laboratory research due to its strong affinity for and activation of LPA receptors. nih.gov It is now recognized as an endogenous agonist for at least two of the LPA receptors, LPA₁ and LPA₂. sigmaaldrich.combiocrick.comhellobio.combio-techne.comcreative-bioarray.comtocris.com This has made the sodium salt of 1-Oleoyl LPA a standard reagent for activating these receptors to study their downstream effects in various cell types and disease models. nih.gov

Significance of 1-Oleoyl Lysophosphatidic Acid Sodium Salt as an Endogenous Signaling Lipid

1-Oleoyl lysophosphatidic acid sodium salt is a potent bioactive phospholipid that plays a crucial role as an endogenous signaling molecule. medchemexpress.com Its ability to activate LPA receptors triggers a multitude of cellular responses, making it a key regulator in both normal physiological processes and pathological conditions. medchemexpress.com

Research has demonstrated that 1-Oleoyl LPA is involved in a wide range of biological activities, including the stimulation of cell proliferation, smooth muscle contraction, platelet aggregation, and cell motility. stemcell.combio-gems.com For instance, it can promote mitosis by inducing DNA synthesis. medchemexpress.com Furthermore, emerging evidence suggests its involvement in normal and pathological emotional responses, such as anxiety and depression. nih.govmedchemexpress.com

The compound's influence extends to various cell types. In osteoclasts, it can elevate cytosolic calcium concentration, cause cell retraction, and promote survival. biocrick.commedchemexpress.com It has also been shown to inhibit the differentiation of neural stem cells into neurons. biocrick.comhellobio.combio-techne.comcreative-bioarray.comstemcell.com These diverse functions underscore the importance of 1-Oleoyl LPA as a fundamental signaling molecule in the body. The dysregulation of its signaling has been implicated in various diseases, including cancer, highlighting its significance as a potential therapeutic target. wikipedia.org

Structure

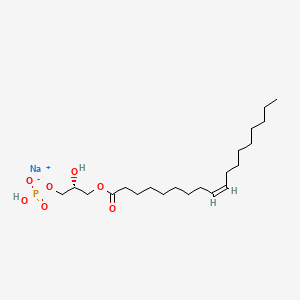

2D Structure

特性

IUPAC Name |

sodium;[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-;/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-JGSYTFBMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041061 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325465-93-8 | |

| Record name | (2R)-2-Hydroxy-3-(phosphonooxy)propyl (9Z)-9-octadecenoate sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Action and Receptor Interactions of 1 Oleoyl Lysophosphatidic Acid Sodium Salt

G-Protein Coupled Receptors (GPCRs) for Lysophosphatidic Acid

Lysophosphatidic acid acts as a signaling molecule by binding to a distinct family of G-protein coupled receptors (GPCRs). selleckchem.comnih.gov These receptors, upon activation, trigger a variety of cellular responses. nih.gov

To date, six subtypes of LPA receptors have been identified and are designated as LPA1 through LPA6. nih.govnih.gov These receptors are encoded by the LPAR1 through LPAR6 genes. nih.gov While they all bind LPA, they exhibit distinct tissue distribution and couple to different G proteins, leading to a wide array of physiological and pathophysiological outcomes. nih.gov The expression of these receptors can be dense in the developing brain, particularly LPA1 and LPA2 in the cortical ventricular zone. nih.gov In the adult brain, LPA1 is the most predominantly expressed, with lower levels of LPA3 and LPA4 also observed. nih.gov These receptors are found on various cell types in the central nervous system, including neurons and glial cells. nih.gov

1-Oleoyl lysophosphatidic acid sodium salt is recognized as an endogenous agonist with a notable affinity for the LPA1 and LPA2 receptor subtypes. selleckchem.comrndsystems.combiocrick.comhellobio.com This specificity has been highlighted in numerous studies, establishing it as a key activator of these two receptors. selleckchem.comrndsystems.comhellobio.com Its potent activity makes it a standard reagent for activating LPA receptors in laboratory settings. nih.gov The interaction of 1-oleoyl LPA with these receptors can initiate a cascade of cellular events, including the inhibition of neuronal differentiation from neural stem cells. biocrick.comhellobio.com

The binding of 1-oleoyl LPA to its receptors, particularly LPA1, can lead to the activation of several Gα proteins, including Gi/o, Gq/11, and G12/13. nih.gov This coupling initiates downstream signaling pathways that influence cell proliferation, migration, and survival. nih.govfrontiersin.org For instance, in osteoclasts, LPA signals through at least two receptor subtypes; one is LPA1, which couples to Gi/o to increase intracellular calcium and promote cell survival. biocrick.com

Table 1: Receptor Affinity of 1-Oleoyl Lysophosphatidic Acid Sodium Salt

| Receptor Subtype | Affinity/Activity | Reference |

|---|---|---|

| LPA1 | Agonist | selleckchem.comrndsystems.combiocrick.comhellobio.com |

| LPA2 | Agonist | selleckchem.comrndsystems.combiocrick.comhellobio.com |

While the interaction of 1-oleoyl LPA with LPA1 through LPA6 is a primary focus of research, the broader family of LPA receptors is still being explored. There is currently limited specific data in the provided search results detailing the direct interaction of 1-oleoyl lysophosphatidic acid sodium salt with the more recently identified LPA receptor subtypes, such as LPA7, LPA8, and LPA9. The effects of different LPA species can vary depending on their affinity for the various LPA receptors. nih.gov

Intracellular Signaling Pathways Activated by 1-Oleoyl Lysophosphatidic Acid Sodium Salt

The binding of 1-oleoyl LPA to its cognate GPCRs initiates a cascade of intracellular signaling events. These pathways ultimately dictate the cellular response to the LPA stimulus.

A significant signaling pathway activated by 1-oleoyl LPA is the Rho/ROCK (Rho-associated kinase) pathway. nih.gov Activation of LPA1 receptors can stimulate Rho, a small GTPase that plays a crucial role in regulating the actin cytoskeleton. nih.gov This activation is implicated in various cellular processes, including cell migration and morphology. nih.gov For example, LPA-induced activation of the Rho/ROCK pathway is involved in inhibiting neuronal differentiation. biocrick.com In the context of cancer, the LPA-induced Rho/ROCK pathway has been shown to be involved in the expression of proteolytic enzymes that facilitate cancer cell invasion. nih.govresearchgate.net This signaling cascade can be initiated through LPA receptor activation and may involve other upstream regulators like Ras. nih.gov

Another key signaling pathway engaged by 1-oleoyl LPA is the Phospholipase C (PLC) pathway. nih.gov Upon activation by LPA1 receptors, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov This cascade is known to be involved in mobilizing intracellular calcium and activating protein kinase C (PKC), leading to a diverse range of cellular responses. The activation of PLC is a recognized downstream effect of LPA1 receptor engagement. nih.gov

Table 2: Signaling Pathways Activated by 1-Oleoyl Lysophosphatidic Acid Sodium Salt

| Pathway | Upstream Activator | Key Downstream Effectors | Cellular Response | Reference |

|---|---|---|---|---|

| Rho/ROCK | LPA1 Receptor / G12/13 | Rho, Rho-associated kinase (ROCK) | Cytoskeletal reorganization, cell migration, inhibition of neuronal differentiation, cancer cell invasion | nih.govbiocrick.comnih.govnih.gov |

| Phospholipase C (PLC) | LPA1 Receptor / Gq/11 | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Calcium mobilization, Protein Kinase C activation | nih.govnih.gov |

Ras Signaling Pathway Activation

1-Oleoyl LPA is a well-established agonist for G protein-coupled receptors (GPCRs), particularly the LPA₁ receptor. nih.govmedchemexpress.com Upon binding, it triggers the activation of multiple intracellular signaling cascades, including the Ras pathway. nih.gov LPA is considered a prototypical GPCR agonist for its ability to activate the small GTPase, Ras, predominantly through its coupling with Gᵢ proteins. tocris.com This activation is a critical step that links the external LPA signal to downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) cascade. tocris.com The activation of Ras, along with other small GTPases like Rho and Rac, is a central mechanism by which LPA receptors mediate a diverse range of cellular functions. nih.govoup.com

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Activation

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another major signaling axis engaged by 1-Oleoyl LPA. Activation of the LPA₁ receptor is known to stimulate PI3K. nih.gov This pathway is crucial for a variety of cellular processes, including cell migration, proliferation, and survival. nih.govtheadl.comensembl.org For instance, LPA-induced migration of mouse embryonic fibroblasts and esophageal squamous cell carcinoma (ESCC) cells is completely dependent on the PI3K pathway, as its inhibition blocks these effects. theadl.comensembl.org

Akt, a serine/threonine kinase, acts as a primary downstream effector of PI3K. theadl.com Studies have demonstrated that LPA stimulation leads to the phosphorylation and activation of Akt. nih.govkoreamed.org In human sperm, active LPAR signaling is necessary to maintain the phosphorylation levels of PI3K and Akt substrates, thereby supporting sperm viability. nih.gov Similarly, in breast cancer cells, LPA treatment results in a time-dependent increase in Akt phosphorylation, indicating PI3K activity. koreamed.org The LPA-induced proliferation of skeletal muscle cells is also mediated through the PI3K pathway. nih.gov

Calcium Mobilization and Homeostasis

1-Oleoyl LPA is a potent inducer of intracellular calcium ([Ca²⁺]i) mobilization. It is considered one of the most powerful LPA analogs for stimulating calcium release in cell lines such as A431 human epidermoid carcinoma cells. nih.gov Research shows that 1-Oleoyl LPA at micromolar concentrations can elicit a rapid and acute increase in cytosolic calcium in various cell types, including rat and rabbit osteoclasts and skeletal muscle cells. nih.govnih.gov

The mechanism of LPA-induced calcium increase is multifaceted. It involves signaling through Gᵢ-protein coupled LPA₁/₃ receptors, which can be linked to tyrosine kinase and PI3-K activation. nih.gov The process involves not only the influx of extracellular calcium through receptor-operated channels (ROCs) and the Na⁺-Ca²⁺ exchanger but also the release of calcium from intracellular stores. nih.gov Interestingly, in some cells like SH-SY5Y neuroblastoma cells, LPA-mediated Ca²⁺ mobilization appears to be dependent on the intracellular production of another signaling lipid, sphingosine (B13886) 1-phosphate, rather than the canonical inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) pathway. thno.org

Protein Kinase C (PKC) Activation and Membrane Translocation

LPA can directly contribute to the activation of Protein Kinase C (PKC), a key family of enzymes in signal transduction. ensembl.orgnih.gov Studies using lipid vesicles have shown that 1-oleoyl-LPA (18:1) can cause a significant, approximately two-fold, activation of the PKCα isoform. ensembl.orgnih.gov This activation, however, is not standalone; it is dependent on the presence of other critical signaling molecules, namely diacylglycerol (DAG), phosphatidylserine (B164497) (PS), and Ca²⁺. ensembl.orgnih.gov

Upon generation of DAG and intracellular calcium elevation by LPA-activated phospholipase C, conventional and novel PKC isoforms translocate from the cytosol to the plasma membrane. This translocation is a prerequisite for their activation. The activation of PKC is implicated in various LPA-induced cellular responses. For example, in feline esophageal smooth muscle, LPA-induced contraction is reduced by PKC inhibitors, and specifically involves the PKCε isozyme. nih.gov Furthermore, the PKC pathway can act in concert with other cascades, such as the ERK pathway, to regulate downstream targets. nih.gov

Protein Kinase A (PKA) Pathway Involvement

While less predominantly studied in the context of LPA signaling than PKC or PI3K, the Protein Kinase A (PKA) pathway is also implicated in mediating the effects of LPA. Research on neuron-glia interactions has shown that LPA-stimulated astrocytes can induce neuronal commitment through the activation of Lpar1 and Lpar2. These effects were found to be mediated by the activation of both the MAPK cascade and the PKA signaling pathway in response to LPA. This indicates that in specific cellular contexts, PKA can be a relevant downstream effector of LPA receptor activation.

Other Signaling Cascades (e.g., MAPK/ERK)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to LPA signaling. tocris.comoup.com LPA is a potent activator of the Ras-MAPK cascade, which plays a critical role in its mitogenic effects. tocris.comoup.com Activation of the ERK pathway is a frequent downstream consequence of LPA receptor engagement in various cell types. koreamed.org

For example, in vascular smooth muscle cells, LPA induces the expression of the Egr-1 protein through a pathway requiring the activation of ERK and JNK, which is in turn regulated by PKCδ. In breast cancer cells and kidney epithelial cells, LPA stimulates cell migration and epithelial-mesenchymal transition (EMT) through the activation of the MAPK/ERK pathway. koreamed.org This activation can be mediated by upstream activators like PI3K. koreamed.org

Signaling Pathways Activated by 1-Oleoyl Lysophosphatidic Acid Sodium Salt

| Signaling Pathway | Key Findings | Cell/System Studied | Citations |

| Ras Signaling | Activates the small GTPase Ras, typically via Gᵢ-protein coupling, leading to MAPK cascade activation. | General (Prototypic Agonist) | nih.govtocris.comoup.com |

| PI3K/Akt | Induces cell proliferation and migration through phosphorylation and activation of PI3K and its downstream effector Akt. | Human Sperm, Cancer Cells, Skeletal Muscle | nih.govtheadl.comensembl.orgkoreamed.orgnih.gov |

| Calcium Mobilization | Potently stimulates a rapid rise in intracellular Ca²⁺ via influx and release from stores. | Osteoclasts, Skeletal Muscle, A431 Cells | nih.govnih.govnih.gov |

| Protein Kinase C (PKC) | Causes a ~2-fold activation of PKCα, dependent on DAG, PS, and Ca²⁺. | In Vitro Vesicles, Smooth Muscle | ensembl.orgnih.govnih.gov |

| Protein Kinase A (PKA) | LPA stimulation can activate PKA signaling pathways. | Astrocytes | |

| MAPK/ERK | Activates ERK and JNK to regulate gene expression and cell migration. | Vascular Smooth Muscle, Cancer Cells | tocris.comoup.com |

Regulation of Gene Expression and Protein Synthesis by 1-Oleoyl Lysophosphatidic Acid Sodium Salt

The signaling cascades initiated by 1-Oleoyl LPA culminate in the modulation of gene expression and protein synthesis, thereby controlling longer-term cellular responses. A key mechanism involves the activation of genes regulated by the Serum Response Element (SRE). oup.com In Rat-2 fibroblasts, 1-oleoyl-LPA was the most potent LPA species tested, inducing a time- and dose-dependent, three-fold increase in the activity of a reporter gene controlled by the SRE after five hours of treatment. nih.govoup.com The SRE is found in the promoter region of immediate-early genes, such as c-fos.

Consistent with this, 1-oleoyl-LPA has been shown to increase the expression of the c-Fos protein. nih.gov In vivo studies in rats demonstrated that central administration of 1-oleoyl-LPA led to increased c-Fos expression in the dorsal periaqueductal gray matter, a brain region involved in emotional processing. nih.govnih.gov This highlights how LPA-induced signaling can translate into the synthesis of specific regulatory proteins in the nervous system. nih.gov

Furthermore, LPA signaling can induce the expression of other important proteins. For example, in human osteosarcoma cells, LPA treatment leads to the induced expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. oup.com LPA also induces the expression of the transcription factor Krüppel-like factor 5 (KLF5) in kidney epithelial cells, which in turn drives the expression of genes associated with fibrosis. The expression of the LPA₁ receptor itself is also subject to transcriptional regulation, for instance by Transforming Growth Factor beta (TGFβ), indicating complex feedback mechanisms controlling the cell's responsiveness to LPA. nih.gov

Research Findings on 1-Oleoyl Lysophosphatidic Acid Sodium Salt-Induced Gene and Protein Expression

| Gene/Protein Target | Effect of 1-Oleoyl LPA | Cell/System Studied | Citations |

| SRE-driven genes | Increased expression (3-fold) | Rat-2 Fibroblasts | nih.govoup.com |

| c-Fos | Increased protein expression | Rat Brain (Dorsal Periaqueductal Gray) | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | Induced expression | Human Osteosarcoma Cells | oup.com |

| Krüppel-like factor 5 (KLF5) | Increased expression | Human Kidney Epithelial Cells (HK-2) | |

| LPA₁ Receptor (LPAR1) | Expression is repressed by TGFβ, a downstream target of LPA. | Normal and Neoplastic Cells | nih.gov |

c-Fos Expression Modulation

1-Oleoyl LPA (LPA 18:1) has been identified as a significant modulator of c-Fos expression, a key indicator of neuronal activation, particularly within brain regions associated with emotional processing. Studies in rat models have demonstrated that the central administration of LPA 18:1 leads to an increase in c-Fos expression in the dorsal periaqueductal gray (DPAG). frontiersin.org This brain region is critically involved in the regulation of emotional responses, including anxiety and depression. The observed upregulation of c-Fos in the DPAG following LPA 18:1 infusion suggests that this lipid mediator plays a role as a neurotransmitter in the central nervous system, potentially influencing both normal and pathological emotional states. frontiersin.org The action of LPA 18:1 is largely mediated through the LPA1 receptor, which is abundantly expressed in the DPAG. frontiersin.org

Table 1: Research Findings on 1-Oleoyl LPA and c-Fos Expression

| Model System | Key Findings | Implicated Brain Region | Primary Receptor |

|---|

COX-2 Expression Induction

1-Oleoyl LPA is a potent inducer of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process and in the synthesis of prostaglandins. Research has shown that LPA stimulates COX-2 expression in various cell types, including human osteosarcoma cells (MG-63) and human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This induction is a critical step in the signaling cascade that leads to other downstream effects of LPA. For instance, in HUVECs, the upregulation of COX-2 is a necessary component for LPA-induced expression of vascular endothelial growth factor-C (VEGF-C), a key regulator of lymphangiogenesis. nih.gov The induction of COX-2 by LPA in these endothelial cells is dependent on the activation of LPA1 and LPA3 receptors. nih.gov

Table 2: Research Findings on 1-Oleoyl LPA and COX-2 Expression

| Cell Type | Key Findings | Downstream Effect | Primary Receptors |

|---|---|---|---|

| Human Osteosarcoma Cells (MG-63) | LPA induces COX-2 expression. nih.gov | Not specified | Not specified |

Connective Tissue Growth Factor (CCN2) Upregulation

Lysophosphatidic acid is a significant regulator of Connective Tissue Growth Factor (CCN2/CTGF) expression, a matricellular protein involved in fibrosis and tissue remodeling. nih.govnih.govnih.gov In human mesangial cells, LPA induces a rapid and transient upregulation of CCN2 mRNA. nih.gov This effect is also observed in osteoblasts, where LPA increases CCN2 expression through the activation of protein kinase C (PKC) and protein kinase A (PKA) pathways, mediated by LPA1 and LPA3 receptors. nih.gov Furthermore, in muscular fibro/adipogenic progenitors (FAPs), LPA and its synthetic analog 2S-OMPT have been shown to induce CCN2 expression via the LPA1 and, to a lesser extent, the LPA6 receptor. nih.gov This process is dependent on ROCK kinase activity and an organized actin cytoskeleton, highlighting the role of mechanical signals in this pathway. nih.gov

Table 3: Research Findings on 1-Oleoyl LPA and CCN2 Upregulation

| Cell Type | Key Findings | Signaling Pathways | Primary Receptors |

|---|---|---|---|

| Human Mesangial Cells | Rapid and transient upregulation of CCN2 mRNA. nih.gov | G protein-coupled receptors. nih.gov | Not specified |

| Osteoblasts (MC3T3-E1) | Increases CCN2 expression. nih.gov | PKC and PKA pathways. nih.gov | LPA1, LPA3 nih.gov |

VEGF Upregulation

1-Oleoyl LPA plays a crucial role in angiogenesis and lymphangiogenesis through the upregulation of Vascular Endothelial Growth Factor (VEGF). In human umbilical vein endothelial cells (HUVECs), LPA has been shown to increase the expression of VEGF-C, a key factor in the formation of lymphatic vessels. nih.gov This effect is mediated by the LPA1 and LPA3 receptors and involves the transactivation of the epidermal growth factor receptor (EGFR) and the activation of nuclear factor kappaB (NF-κB). nih.gov In addition to its effects on endothelial cells, LPA also stimulates the secretion of VEGF from mesenchymal stem cells (MSCs). This is achieved by increasing the expression of the 150-kD Oxygen-regulated protein (ORP150) at a post-transcriptional level. frontiersin.org This mechanism is also dependent on the activation of LPA1 and LPA3 receptors. frontiersin.org

Table 4: Research Findings on 1-Oleoyl LPA and VEGF Upregulation

| Cell Type | Key Findings | Signaling Pathways | Primary Receptors |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Upregulates VEGF-C mRNA expression. nih.gov | EGFR transactivation, NF-κB activation. nih.gov | LPA1, LPA3 nih.gov |

SDF-1 Expression through Autocrine TGF-beta1-Smad Signaling

In the context of cancer biology, LPA derived from ovarian cancer cells has been found to stimulate the differentiation of human adipose tissue-derived mesenchymal stem cells (hADSCs) into myofibroblast-like cells. A key aspect of this process is the increased expression and secretion of stromal cell-derived factor-1 (SDF-1), a potent chemokine. nih.gov This upregulation of SDF-1 is mediated through an autocrine transforming growth factor-beta1 (TGF-beta1)-Smad signaling pathway. nih.gov LPA induces the secretion of TGF-beta1, which then acts on the cells in an autocrine manner to activate the Smad2/3 signaling cascade, ultimately leading to increased SDF-1 expression. This entire process is dependent on the activation of LPA1 and LPA2 receptors. nih.gov

Table 5: Research Findings on 1-Oleoyl LPA and SDF-1 Expression

| Cell Type | Key Findings | Signaling Pathway | Primary Receptors |

|---|

Nav1.8 Gating Alterations in Neuropathic Pain

Lysophosphatidic acid is a key initiator of neuropathic pain, a chronic pain state resulting from nerve injury. fao.org One of the mechanisms through which LPA contributes to neuropathic pain is by modulating the function of the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in nociceptive small and medium-sized dorsal root ganglion (DRG) neurons and plays a crucial role in their excitability. nih.gov Intrathecal injection of LPA has been shown to upregulate the expression of both the LPA1 receptor and Nav1.8 in DRG neurons. frontiersin.org Furthermore, LPA facilitates the Nav1.8 channel, leading to a potentiation of the Nav1.8 current. frontiersin.org This effect is mediated through a protein kinase C epsilon (PKCε) intracellular signaling pathway. frontiersin.org The crosstalk between the LPA1 receptor and Nav1.8 channels is a critical component in the induction of pain hypersensitivity. Interestingly, studies have also indicated that LPA can have sex-specific effects on joint neuropathy and Nav1.8 gating. nih.gov

Table 6: Research Findings on LPA and Nav1.8 Gating in Neuropathic Pain

| Model System | Key Findings | Signaling Pathway | Primary Receptor |

|---|---|---|---|

| Rat DRG Neurons | LPA upregulates Nav1.8 expression and potentiates Nav1.8 current. frontiersin.org | PKCε pathway. frontiersin.org | LPA1 frontiersin.org |

| Rat Model of Bone Cancer Pain | Crosstalk between LPA1 receptor and Nav1.8 contributes to pain. nih.gov | Not specified | LPA1 nih.gov |

Physiological and Pathophysiological Roles of 1 Oleoyl Lysophosphatidic Acid Sodium Salt

1-Oleoyl lysophosphatidic acid (LPA), an abundant and well-studied species of lysophosphatidic acid, is a bioactive phospholipid that acts as a potent extracellular signaling molecule. nih.govnih.gov It is involved in a multitude of physiological and pathological processes by activating a family of G protein-coupled receptors (GPCRs), currently designated as LPA₁₋₆. nih.govscripps.edu The interaction of 1-Oleoyl LPA with these receptors triggers diverse downstream signaling cascades that influence a wide array of fundamental cellular behaviors. scripps.edu

Cell Proliferation and Mitosis

1-Oleoyl LPA is recognized as a significant mitogenic factor, stimulating cell proliferation in a wide variety of cell types. nih.govstemcell.com It is considered one of the key growth factors present in serum used for cell culture. nih.gov The proliferative effects of LPA are mediated through its specific G protein-coupled receptors, with different receptors playing roles depending on the cell type. nih.gov For instance, in certain colon cancer cell lines, LPA₂ and LPA₃ receptors, but not LPA₁, are responsible for mediating LPA-induced cell proliferation. nih.gov In contrast, activation of the LPA₁ receptor promotes the proliferation of other colon cancer cells. nih.gov

Research has demonstrated the proliferative action of 1-Oleoyl LPA across various cell lines. It promotes DNA synthesis in malignant peripheral nerve sheath tumor (MPNST) cells and stimulates the growth of multiple other cell lines. caymanchem.comresearchgate.net Studies on human endometrial stromal cells have also shown that LPA can significantly increase cell proliferation. researchgate.net The signaling mechanisms underlying this proliferative response can be complex, involving the cooperation between different pathways, such as the ROCK and STAT-3 pathways in colon cancer cells. nih.gov

Table 1: Effect of 1-Oleoyl LPA on Proliferation in Different Cell Types

| Cell Type | Effect | Reference |

|---|---|---|

| Fibroblasts | Mitogenic action | rndsystems.com |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | Promotes DNA synthesis | researchgate.net |

| Human Endometrial Stromal Cells | Increased proliferation | researchgate.net |

| Colon Cancer Cells (e.g., HCT-116, DLD1) | Enhances proliferation | nih.gov |

Cell Motility and Migration

1-Oleoyl LPA is a potent modulator of cell motility and migration, processes crucial for both normal physiological events and pathological conditions like cancer progression. stemcell.comnih.gov Its effects are mediated through LPA receptors which, upon activation, can trigger signaling cascades involving small G proteins like Rho and Rac. nih.govresearchgate.net

In many cell types, LPA acts as a chemoattractant, stimulating directional cell movement. nih.govbiocrick.com For example, in ME180 cervical cancer cells, LPA induces migration, an effect that can be suppressed by LPA receptor antagonists. oatext.com The signaling pathways implicated in LPA-induced migration are diverse and include the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3-K). nih.govoatext.com Specifically, research has shown that LPA can increase the phosphorylation of Erk, JNK, p38, and Akt to promote cell migration. oatext.com

However, the effect of LPA on motility can be complex and context-dependent. In C13NJ microglia cells, LPA was found to reduce cell motility, a process reversible by inhibiting Rho activity. nih.gov In breast cancer cells, LPA alters motility through two opposing pathways: a Rho/ROCK signaling cascade that promotes slow, directional movement, and Gαi/o- and Gαq/11-dependent pathways that lessen directionality. nih.gov This dual signaling allows for a dynamic migratory response. nih.gov

Table 2: Role of 1-Oleoyl LPA in Cell Migration

| Cell Type | Effect on Migration | Key Signaling Pathways | Reference |

|---|---|---|---|

| ME180 Cervical Cancer Cells | Induces migration | MAPK, PI3-K/Akt | oatext.com |

| Breast Cancer Cells (MCF10CA1a) | Modulates motility via two opposing pathways | Rho/ROCK, Gαi/o, Gαq/11 | nih.gov |

| C13NJ Microglia Cells | Reduces motility | Rho | nih.gov |

| Lung Adenocarcinoma Cells (A549) | Stimulates migration | LPA₁ Receptor, MAP Kinases, STAT3 | nih.gov |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | Promotes migration | Not specified | researchgate.net |

Cell Adhesion

1-Oleoyl LPA plays a role in regulating cell adhesion, a critical process for tissue architecture and cell migration. nih.gov In breast cancer cells, LPA treatment was found to increase the membrane staining pattern of E-Cadherin, a key protein in forming cell-cell adhesions. nih.gov This enhancement of E-cadherin at the membrane contributes to the promotion of slow, directional, and coherent movement of cell sheets. nih.gov

The influence of LPA on the cytoskeleton is closely linked to cell adhesion. LPA signaling through the Rho/ROCK pathway can lead to the formation of focal adhesions, which are large macromolecular assemblies that connect the actin cytoskeleton to the extracellular matrix. nih.govresearchgate.net This pathway is antagonized by Rac1-mediated signaling, highlighting a balance in the regulation of cell adhesion and motility. nih.gov Furthermore, LPA receptors have been implicated in cell adhesion processes in various contexts, including vascular development. nih.gov

Cell Survival and Anti-Apoptotic Effects

1-Oleoyl LPA is a significant cell survival factor, exerting potent anti-apoptotic effects in numerous cell types. nih.govscripps.edu This pro-survival function is primarily mediated through the activation of G protein-coupled receptors, particularly those that couple to pertussis toxin (PTX)-sensitive G(i/o) proteins. scripps.edunih.gov

A key signaling pathway involved in LPA's survival-promoting activity is the phosphoinositide 3-kinase (PI3K)/Akt pathway. scripps.edunih.gov Activation of this cascade is a major mechanism by which LPA protects cells, such as Schwann cells, from apoptosis. scripps.edu The pro-survival effect can also be enhanced by the activation of PTX-insensitive Rho-dependent pathways. scripps.edunih.gov In osteoclasts, LPA promotes cell survival by binding to at least the LPA₁ receptor, which couples through G(i/o) to elevate intracellular calcium and activate the transcription factor NFATc1. biocrick.com

Paradoxically, LPA has also been reported to induce apoptosis in certain cell types, including myeloid progenitor cells and some neurons. scripps.edunih.gov In these instances, the pro-apoptotic effect has been linked to the activation of Rho-dependent pathways and caspase cascades. scripps.edunih.gov This dual role underscores the context-dependent nature of LPA signaling in determining cell fate. scripps.edu

Cytoskeletal Architecture Regulation

1-Oleoyl LPA is a powerful regulator of the cellular cytoskeleton, inducing dramatic reorganizations of actin filaments that control cell shape and movement. nih.govresearchgate.net Upon binding to its receptors, LPA activates small G proteins, primarily Rho and Rac, which are master regulators of cytoskeletal dynamics. researchgate.netnih.gov

Activation of the Rho pathway, often through G₁₂/₁₃, leads to the assembly of contractile actin-myosin filaments known as stress fibers and the formation of focal adhesions. nih.govresearchgate.net This process is mediated by the Rho-associated kinase (ROCK). nih.gov For example, in C13NJ microglia cells, LPA induces pronounced changes in the actin cytoskeleton and process retraction, which can be reversed by inhibiting Rho activity. nih.gov

Conversely, LPA-induced Rac activation, which is often dependent on G(i/o), promotes the formation of lamellipodia and membrane ruffles at the cell's leading edge, structures associated with cell migration. researchgate.net The interplay and balance between Rho and Rac signaling pathways determine the ultimate morphological response of the cell to LPA, influencing whether the cell adopts a contractile or a migratory phenotype. nih.govresearchgate.net

Smooth Muscle Contraction

1-Oleoyl LPA is known to mediate the contraction of smooth muscle. stemcell.comcaymanchem.com In isolated airway smooth muscle from rabbits and cats, LPA does not typically induce contraction on its own but significantly enhances the contractile response to other agonists, such as the muscarinic agonist methacholine. nih.gov This sensitizing effect occurs at concentrations as low as 10⁻⁸ M and is rapidly reversible. nih.gov

Furthermore, LPA was shown to enhance contractions induced by serotonin (B10506) and substance P, but it did not affect contractions induced by potassium chloride (KCl). nih.gov In addition to promoting contraction, LPA also decreases the relaxation response to beta-adrenergic agonists like isoproterenol (B85558) in airway smooth muscle. nih.gov This dual ability to enhance contraction and inhibit relaxation suggests that LPA could be a contributor to airway hypercontractility in certain pathological states. nih.gov

Platelet Aggregation

1-Oleoyl lysophosphatidic acid (LPA) is a bioactive lipid mediator known to play a role in various biological processes, including platelet aggregation. stemcell.comfishersci.combio-gems.combio-gems.com Research has demonstrated that oleoyl-LPA can induce a concentration-dependent aggregation of human blood platelets. nih.gov This process involves significant changes in platelet morphology, such as the development of pseudopods and the centralization of granules, which are indicative of platelet activation. nih.gov The initial wave of aggregation triggered by LPA is not inhibited by aspirin (B1665792) or indomethacin, suggesting a mechanism distinct from those dependent on cyclooxygenase pathway products. nih.gov

LPA is released from activated platelets, creating a positive feedback loop where it can stimulate further platelet activation and aggregation. nih.govnih.gov The signaling is complex, involving multiple G protein-coupled receptors (GPCRs). Human platelets express a range of LPA receptors, with mRNA for LPA4 and LPA5 being the most abundant. tandfonline.com However, the precise receptor mediating LPA-induced platelet shape change and aggregation remains an area of active investigation, as studies have shown that not all individuals' platelets aggregate in response to LPA. tandfonline.comahajournals.org This heterogeneity in response suggests a balance between stimulatory and inhibitory signaling pathways that can be influenced by the expression levels of different LPA receptors. ahajournals.org

Role in Stem Cell Biology and Differentiation

Neuronal Differentiation of Neural Stem Cells (NSCs)

The influence of 1-Oleoyl lysophosphatidic acid sodium salt on the differentiation of neural stem cells is multifaceted and appears to be highly dependent on the specific cell type and species of origin.

1-Oleoyl LPA sodium salt has been consistently shown to inhibit the differentiation of neural stem cells (NSCs) into neurons. stemcell.combio-techne.comtocris.comcreative-bioarray.comrndsystems.com This inhibitory effect is observed without significantly altering the rates of NSC proliferation or apoptosis. nih.gov This suggests a specific action on the differentiation cascade that directs NSCs toward a neuronal fate.

In contrast to its inhibitory role in certain NSC populations, 1-Oleoyl LPA has been found to stimulate neuronal differentiation in cultured neural progenitor cells derived from mouse and rat models. stemcell.comfishersci.comnih.gov This highlights the context-dependent nature of LPA signaling in the nervous system, where it can either promote or prevent neurogenesis depending on the developmental stage and origin of the progenitor cells. nih.govresearchgate.net

Research using in vitro models of human neural development has provided specific insights into LPA's role. In neural stem cells derived from human embryonic stem cells (hESCs), 1-Oleoyl LPA inhibits both the formation of neurospheres and the subsequent differentiation of these NSCs into neurons. stemcell.comfishersci.comnih.gov This inhibitory action on neuronal differentiation has been demonstrated to be mediated through the activation of the Rho/ROCK and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. nih.gov The finding that LPA can suppress neurogenesis in a human model system is significant, as elevated LPA concentrations during inflammation following neural injury could potentially contribute to the limited neuronal regeneration observed in such conditions. nih.gov

Table 1: Effects of 1-Oleoyl LPA on Neuronal Differentiation

| Cell Type | Species | Primary Effect | Key Signaling Pathways Implicated | References |

|---|---|---|---|---|

| Neural Stem Cells (NSCs) | Human (hESC-derived) | Inhibition of neuronal differentiation | Rho/ROCK, PI3K/Akt | nih.gov, stemcell.com, fishersci.com |

| Neural Stem Cells (NSCs) | General | Inhibition of neuronal differentiation | Not specified in all studies | bio-techne.com, tocris.com, creative-bioarray.com, rndsystems.com |

Differentiation of Adipose Tissue-Derived Mesenchymal Stem Cells to Myofibroblast-like Cells

1-Oleoyl LPA sodium salt has been identified as a factor that stimulates the differentiation of human adipose tissue-derived mesenchymal stem cells (MSCs) into myofibroblast-like cells in vitro. stemcell.comfishersci.com Myofibroblasts are contractile cells crucial for wound healing but are also key contributors to the pathological tissue remodeling seen in fibrosis. The LPA-LPA1 receptor signaling axis plays a significant role in this differentiation process. nih.gov Studies on mesenchymal stem cells from other sources, such as bone marrow, have also shown that LPA induces differentiation into myofibroblasts, characterized by increased expression of α-smooth muscle actin (α-SMA) and collagen. nih.gov This process is implicated in fibrotic diseases, where LPA can drive the accumulation of myofibroblasts and excessive extracellular matrix deposition. nih.govnih.govbmj.com

Table 2: Role of LPA in Myofibroblast Differentiation

| Cell Source | Species | Key Findings | Receptors Implicated | References |

|---|---|---|---|---|

| Adipose Tissue-Derived MSCs | Human | Stimulates differentiation to myofibroblast-like cells. | Not specified | stemcell.com, fishersci.com |

| Bone Marrow-Derived MSCs | Human | Induces differentiation into myofibroblasts; increases α-SMA and collagen I expression. | LPA1 | nih.gov |

| Dermal Fibroblasts | Human (SSc patients) | Induces α-SMA expression and myofibroblast differentiation. | LPA1 | bmj.com |

General Growth Stimulation in Various Cell Lines

1-Oleoyl lysophosphatidic acid (LPA 18:1) is a bioactive lipid that functions as a potent mitogen, stimulating cell proliferation in a wide array of cell types. bio-gems.comechelon-inc.comtebubio.comthomassci.com This proliferative effect is a hallmark of LPA signaling and is mediated through its interaction with specific G protein-coupled receptors (GPCRs), primarily LPA1 and LPA2. bio-gems.comtocris.com The activation of these receptors initiates downstream signaling cascades involving pathways like MAPK and Rho, which are crucial for cell growth and division. nih.govmdpi.com Consequently, 1-Oleoyl LPA is frequently utilized in research settings to induce growth stimulation. bio-gems.comthomassci.com

The pro-proliferative effects of 1-Oleoyl LPA have been documented in various cell lines, including both normal and cancerous cells. For instance, it stimulates the proliferation of mesenchymal stem cells, which is a critical aspect of tissue regeneration. researchgate.net In the context of cancer, LPA 18:1 has been shown to enhance the proliferation of prostate cancer cell lines (PC-3, DU145, and LNCaP) and breast cancer cells (MDA-MB-231). mdpi.combiomolther.org It is also involved in promoting the survival and proliferation of ovarian cancer cells. echelon-inc.com Beyond its role in proliferation, LPA signaling can also influence other cellular processes such as migration, differentiation, and protection from apoptosis. nih.govoup.com

Table 1: Effects of 1-Oleoyl LPA on Cell Proliferation

| Cell Type | Observed Effect | Reference |

|---|---|---|

| Mesenchymal Stem Cells | Stimulated cell proliferation. | researchgate.net |

| Prostate Cancer Cells | Stimulated cell proliferation. | mdpi.com |

| MDA-MB-231 Breast Cancer Cells | Induced a significant, concentration-dependent increase in cell proliferation. | biomolther.org |

| Ovarian Cancer Cells | Promoted cell survival and proliferation. | echelon-inc.com |

| Osteoclasts | Promoted cell survival. | bio-gems.com |

Involvement in Organ Systems and Diseases

Nervous System and Neurological Disorders

1-Oleoyl LPA and its signaling pathways play significant roles in the development and function of the nervous system. researchgate.netnih.gov Dysregulation of LPA signaling is implicated in the pathophysiology of numerous neurological and psychiatric conditions. mdpi.comimrpress.com LPA influences key neurodevelopmental processes, including the proliferation and survival of neural cells, cortex formation, and axon guidance. nih.govnih.gov

Research indicates that 1-Oleoyl LPA is a significant mediator of emotional behaviors, with acute administration often producing anxiogenic and depressive-like effects in animal models. nih.govnih.gov Central injection of LPA 18:1 in rats has been shown to induce anxiety-like responses in the elevated plus-maze (EPM) test and increase immobility time in the forced swimming test (FST), which is interpreted as a depression-like behavior. nih.govplos.org

In one study, intracerebroventricular injection of LPA 18:1 in rats led to a significant, dose-dependent decrease in the time spent in the open arms of the EPM, a classic indicator of anxiety. nih.gov The same study found that LPA 18:1 administration dose-dependently increased immobility in the FST, suggesting a role in behavioral despair. nih.govplos.org These effects are thought to be mediated by LPA's action on its receptors, particularly LPA1, which are abundantly expressed in brain regions that control emotion, such as the dorsal periaqueductal gray matter (DPAG). nih.gov In mice, acute infusion of LPA 18:1 also resulted in increased anxiety-like behaviors in the EPM and hole-board tests. semanticscholar.orgresearchgate.net Interestingly, the effects of LPA on mood may be complex, as some studies on chronic administration have reported reduced anxious tendencies, possibly due to receptor internalization and functional antagonism. semanticscholar.orgmdpi.comnih.gov

Table 2: Effects of Acute 1-Oleoyl LPA Administration on Behavior in Rats

| Behavioral Test | Parameter Measured | Result with LPA 18:1 (2 µg) | Interpretation | Reference |

|---|---|---|---|---|

| Elevated Plus-Maze (EPM) | Time in Open Arms | ~89% reduction vs. vehicle | Anxiogenic-like effect | nih.gov |

| Forced Swimming Test (FST) | Immobility Time | ~120% increase vs. vehicle | Depression-like effect | nih.govplos.org |

1-Oleoyl LPA is a key molecule in the initiation and maintenance of neuropathic pain. plos.orgnih.gov Following peripheral nerve injury, levels of several LPA species, most abundantly LPA 18:1, significantly increase in the spinal dorsal horn. nih.govnih.gov This increase is not merely a consequence of injury but part of a 'feedforward' amplification mechanism where the presence of LPA 18:1, acting through LPA1 and LPA3 receptors on microglia, stimulates further LPA production. plos.orgnih.govnih.gov This cascade contributes to the central features of neuropathic pain, such as allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response). nih.gov

Studies in humans with neuropathic pain have found that cerebrospinal fluid concentrations of LPA 18:1 correlate with pain intensity scores. plos.orgjsbms.jpplos.org Specifically, LPA 18:1 levels were associated with average pain intensity and various dimensions of the Neuropathic Pain Symptom Inventory (NPSI). plos.orgplos.org The role of LPA 18:1 extends to chemotherapy-induced neuropathic pain, as treatment with the agent paclitaxel (B517696) was found to trigger a marked increase in LPA 18:1 production in the spinal cord, leading to mechanical allodynia. nih.gov

Furthermore, LPA is implicated in joint neuropathy, particularly in the context of osteoarthritis (OA). An experimental OA model was found to cause demyelination of the saphenous nerve, a form of neuronal damage characteristic of neuropathic pain, and selective antagonism of LPA receptors prevented this damage. dal.ca This suggests that LPA contributes to a neuropathic pain component in joint diseases like OA by directly causing damage to joint afferent nerves. dal.ca

The role of 1-Oleoyl LPA in multiple sclerosis (MS) is complex, with evidence pointing towards a significant dysregulation of its signaling. nih.govnih.gov MS is a neuroinflammatory disease characterized by demyelination in the central nervous system. proquest.com Studies have shown that serum levels of LPAs, including LPA 18:1, are generally reduced in MS patients and in the experimental autoimmune encephalomyelitis (EAE) animal model of the disease. nih.gov This peripheral loss of LPA may affect lymphocyte homing, potentially contributing to the redistribution of immune cells into the central nervous system. nih.gov

Conversely, during relapses of the disease, LPA levels may rise. mdpi.com Furthermore, the LPA1 receptor is expressed on macrophages, and its activation by LPA can induce a proinflammatory response. nih.govproquest.com This suggests that LPA signaling within the central nervous system can contribute to the inflammation that drives MS pathogenesis. nih.gov Expression of the LPA1 receptor in peripheral blood mononuclear cells has been shown to correlate with the onset of relapses and disease severity in EAE and MS patients, highlighting its role in the inflammatory phase of the disease. mdpi.comnih.govproquest.com Therefore, while systemic levels may be lower, localized LPA signaling via the LPA1 receptor appears to be a key mechanism in promoting the neuroinflammation central to MS. nih.gov

The influence of 1-Oleoyl LPA on the generation of new neurons (neurogenesis), particularly in the context of neurotrauma, is multifaceted. LPA signaling is known to regulate many cellular processes that are critical for nervous system development and repair, including the proliferation, survival, and differentiation of neural progenitor cells. nih.govmdpi.com However, the specific effects of LPA 18:1 can be inhibitory depending on the cell type and context.

Research has shown that LPA can inhibit the differentiation of neural stem cells derived from human embryonic stem cells into mature neurons. bio-gems.comstemcell.com This suggests that in certain progenitor populations, LPA may act to maintain an undifferentiated state, which could be a relevant factor in the response to neurotrauma. While LPA is involved in the proliferation of neural progenitors during development, its role in promoting functional neurogenesis as a repair mechanism after traumatic injury is less clear. nih.gov The response to injury involves a complex interplay of factors, and the presence of LPA could influence the behavior of glial cells and the regenerative microenvironment. researchgate.net For example, LPA can activate glial cells like Schwann cells and microglia, which play dual roles in both promoting and inhibiting neural repair. plos.orgresearchgate.net

Cardiovascular System

1-Oleoyl lysophosphatidic acid (LPA), a bioactive phospholipid, plays a significant role in various aspects of cardiovascular physiology and disease. nih.gov It is recognized as an activator of platelets in a majority of human donors, suggesting its involvement in regulating acute thrombosis and platelet function during atherogenesis and responses to vascular injury. nih.gov LPA is found within the lipid-rich core of atherosclerotic plaques and can be produced by the mild oxidation of low-density lipoprotein (LDL), positioning it as a potential mediator of atherothrombotic vascular disease. nih.govnih.gov

The effects of LPA on vascular cells are critical to its role in cardiovascular pathology. nih.gov It promotes the phenotypic modulation of vascular smooth muscle cells, causing them to shift from a quiescent, contractile state to a dedifferentiated state characterized by proliferation, migration, and matrix protein synthesis. nih.gov This transition is a key component in the development of intimal hyperplasia, a thickening of the inner layer of a blood vessel in response to injury. nih.govnih.gov Furthermore, LPA can disrupt the barrier function of vascular endothelial cells. nih.gov Studies have shown that a diet high in fats can lead to an increase in circulating LPA levels, which is considered a risk factor for cardiovascular disease. researchgate.net LPA's influence extends to platelet function, where it stimulates shape change and aggregation, further contributing to thrombus formation. nih.govstemcell.com

Immune System and Inflammation

1-Oleoyl lysophosphatidic acid sodium salt is deeply implicated in inflammatory processes and immune responses. Its concentration is known to increase at sites of inflammation. biocrick.com LPA signaling can induce the production of proinflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). nih.gov This action can establish a positive feedback loop where the inflammatory environment triggers more LPA signaling, and this chronic inflammation may, in turn, lead to malignant transformation. nih.gov

Within the context of cancer, LPA released by tumor cells and cells within the tumor microenvironment can suppress the antitumor immune response. nih.gov Specifically, LPA signaling through the LPAR5 receptor has been involved in inhibiting the immune response, thereby contributing to cancer progression. nih.gov The LPAR3 receptor has also been linked to the regulation of dendritic cell migration, suggesting a potential role in antitumor immunity. nih.gov Vascular inflammation is a key feature of atherosclerosis, a condition where LPA has been identified as a significant contributor. nih.gov

Skeletal System and Bone Biology

1-Oleoyl lysophosphatidic acid exerts multiple effects on osteoclasts, the cells responsible for bone resorption, by signaling through various receptors to modulate their activity and survival. nih.gov

Cytosolic Calcium Elevation: LPA application, even at nanomolar concentrations, elicits a rapid and transient increase in the cytosolic calcium concentration ([Ca²⁺]i) in both rat and rabbit osteoclasts. nih.govmedchemexpress.comnih.gov This response is mediated by the LPA₁ receptor, which couples through G(i/o) proteins. nih.govnih.gov The elevation of calcium can be blocked by pertussis toxin or the LPA₁/₃ receptor antagonist, VPC-32183. nih.govnih.gov

Cell Retraction: At micromolar concentrations, LPA induces a sustained retraction of osteoclast lamellipodia and disrupts the peripheral actin belts. nih.govmedchemexpress.com This morphological change is notably insensitive to the LPA₁/₃ antagonist, indicating it is mediated by a different receptor and signaling pathway. nih.govnih.gov Evidence suggests this retraction is likely coupled through G(12/13) proteins and the Rho-associated kinase pathway. nih.govnih.gov

Cell Survival: LPA enhances osteoclast survival. nih.govnih.gov This pro-survival effect is linked to the LPA₁ receptor and involves the activation and nuclear translocation of the transcription factor NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1). nih.govnih.gov Inhibiting the LPA₁ receptor or the activation of NFATc1 blocks this survival-promoting effect. nih.govnih.gov

| Effect on Osteoclasts | LPA Concentration | Mediating Receptors & Pathways | Outcome |

| Calcium Elevation | ~400 nM | LPA₁, G(i/o) | Transient increase in cytosolic Ca²⁺ |

| Cell Retraction | 5 µM | LPA receptor (non-LPA₁/₃), G(12/13), Rho-kinase | Sustained retraction of lamellipodia |

| Cell Survival | Not specified | LPA₁, G(i/o), NFATc1 | Enhanced osteoclast survival |

In osteoblasts, the cells responsible for bone formation, 1-oleoyl lysophosphatidic acid plays a key regulatory role by inducing the expression of Connective Tissue Growth Factor (CTGF/CCN2), a crucial molecule in skeletal development and repair. researchgate.netnih.gov

Research using the MC3T3-E1 osteoblast cell line shows that LPA stimulation leads to a significant increase in both the mRNA and protein levels of CCN2. researchgate.netnih.govresearchgate.net This induction is primarily mediated through the LPA₁ and LPA₃ receptors. nih.govspandidos-publications.com When these receptors are blocked using the specific inhibitor Ki16425, the LPA-induced increase in CCN2 expression is nullified. nih.govspandidos-publications.com

The signaling mechanism involves two key pathways:

Protein Kinase C (PKC) Pathway: LPA binding to its receptor induces the translocation of PKC to the cell membrane, activating it. nih.govresearchgate.net This activation of PKC directly promotes the expression of CCN2. nih.govresearchgate.net

These findings elucidate a signaling axis where LPA, potentially released by osteoblasts themselves, can regulate bone remodeling processes by controlling the expression of CTGF/CCN2. researchgate.netspandidos-publications.com

| Component | Role in LPA-Induced CCN2 Expression | Supporting Finding |

| LPA₁/₃ Receptors | Primary receptors mediating the signal | Inhibition with Ki16425 abrogates CCN2 increase. nih.govspandidos-publications.com |

| Protein Kinase C (PKC) | Positive regulator | Activation of PKC enhances CCN2 expression. nih.govresearchgate.net |

| Protein Kinase A (PKA) | Negative regulator | Interference with PKA signaling also impacts CCN2 expression. researchgate.netnih.gov |

Cancer Biology

1-Oleoyl lysophosphatidic acid is a potent signaling molecule that has been extensively implicated in cancer biology, influencing multiple processes that contribute to tumor initiation, progression, and metastasis. nih.govnih.govnih.gov It interacts with a family of G protein-coupled receptors (LPARs) to drive pro-tumorigenic effects. nih.govnih.gov

Proliferation and Migration: LPA is considered a significant growth factor in serum and is highly effective at stimulating the proliferation and migration of a wide array of cancer cells. nih.govnih.gov It can induce cell migration in various cancer and non-cancer cell types. sigmaaldrich.com For instance, LPA is a major factor found in the ascitic fluid of ovarian cancer patients that stimulates cell migration, a process mediated through the PI3K/Akt1 signaling pathway. nih.gov

Adhesion: LPA signaling has been shown to induce the adhesion of tumor cells, a critical step in the metastatic cascade. biocrick.com

Anti-Apoptotic Function: LPA exerts a protective, anti-apoptotic effect in several types of cancer cells. biocrick.com In human colon cancer Caco-2 cells, LPA was found to protect against apoptosis induced by chemotherapeutic drugs. nih.gov This survival function is achieved through a mechanism involving the activation of the Erk mitogen-activated protein kinase and the subsequent phosphorylation and inactivation of the pro-apoptotic protein Bad and caspase 3. nih.gov The LPAR2 receptor, in particular, has been associated with promoting cell survival and inhibiting apoptosis. nih.gov

| Pro-Tumorigenic Function | Key Mediators/Pathways | Research Finding |

| Proliferation & Migration | LPARs, PI3K/Akt1 | Stimulates proliferation and migration in a wide variety of cancer cells. nih.govnih.gov |

| Adhesion | LPARs | Induces tumor cell adhesion. biocrick.com |

| Anti-Apoptosis | LPAR2, Erk, Bad, Caspase 3 | Protects colon cancer cells from drug-induced apoptosis. nih.govnih.gov |

Tumor Angiogenesis

1-Oleoyl lysophosphatidic acid (LPA) has been identified as a potent stimulator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Research utilizing the chicken chorioallantoic membrane (CAM) assay, a well-established model for studying angiogenesis, has demonstrated that 1-oleoyl (18:1) LPA can induce a robust angiogenic response comparable to that of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.gov

LPA's pro-angiogenic effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs), particularly LPA1 and LPA3. nih.govnih.gov Studies have shown that a selective agonist for the LPA3 receptor can induce a strong angiogenic response. nih.gov Furthermore, LPA has been found to induce the production of interleukin-8 (IL-8), a known pro-angiogenic cytokine, in human lymphatic endothelial cells, suggesting a mechanism by which LPA promotes lymphangiogenesis, the formation of new lymphatic vessels. nih.gov This process is also associated with increased metastasis and poor prognosis in cancer patients. nih.gov

The signaling pathways implicated in LPA-induced angiogenesis are complex and involve the activation of various downstream effectors. For instance, in human umbilical vein endothelial cells (HUVECs), LPA-induced IL-8 production is mediated by Rho kinase signaling through the p38 and JNK pathways. nih.gov

| Key Findings in LPA-Induced Tumor Angiogenesis | |

| Model System | Chicken Chorioallantoic Membrane (CAM) Assay nih.gov |

| LPA Concentration | 1µM 1-oleoyl (18:1) LPA nih.gov |

| Key Observation | LPA induced a robust angiogenic response, quantitatively equivalent to 50 ng Vascular Endothelial Growth Factor-A (VEGF-A). nih.gov |

| Receptor Involvement | LPA1 and LPA3 receptors are implicated in the angiogenic response. nih.govnih.gov |

| Downstream Mediators | LPA induces the expression of Interleukin-8 (IL-8), a pro-angiogenic cytokine, in lymphatic endothelial cells. nih.gov |

| Signaling Pathways | Rho kinase signaling through p38 and JNK activation is involved in LPA-induced IL-8 production in HUVECs. nih.gov |

Pancreatic Cancer Diagnosis and Progression

Lysophosphatidic acid (LPA) and its receptors, particularly LPA1, play a significant role in the progression and metastasis of pancreatic cancer, a disease known for its high metastatic potential and poor prognosis. nih.gov High concentrations of LPA have been found in the ascites and effluent of pancreatic cancer patients. nih.gov

Pancreatic cancer cells express several LPA receptors, with LPA1 and LPA2 being the most prominent. nih.gov LPA1 is primarily implicated in promoting cell motility and invasion, while LPA2 has been shown to have an inhibitory effect on migration. nih.gov The knockdown of LPA1 and LPA3 in PANC-1 pancreatic cancer cells has been shown to inhibit their motile and invasive activities. nih.gov This inhibition was associated with a decrease in the activation of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix, a key step in cancer invasion. nih.gov

Furthermore, studies have demonstrated that the oral administration of an LPA antagonist, Ki16198, which specifically inhibits LPA1 and LPA3, effectively suppressed the invasion and metastasis of pancreatic cancer cells to the liver, lung, and brain in an animal model. nih.gov This suggests that targeting the LPA1 receptor could be a promising therapeutic strategy for treating highly metastatic pancreatic cancer. nih.gov

| Role of LPA in Pancreatic Cancer | |

| LPA in Patients | High levels of LPA are present in the ascites of pancreatic cancer patients. nih.gov |

| Receptor Expression | Pancreatic cancer cells predominantly express LPA1 and LPA2 receptors. nih.gov |

| LPA1 Function | Promotes cell motility and invasion. nih.govnih.gov |

| LPA2 Function | Inhibits migratory activity. nih.gov |

| Therapeutic Target | Inhibition of the LPA1 receptor has been shown to suppress invasion and metastasis in animal models. nih.gov |

Breast Cancer Metastasis

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical player in breast cancer metastasis, particularly to the bone. nih.gov LPA, a bioactive phospholipid primarily derived from activated platelets, exerts diverse biological effects, including the regulation of cell proliferation, migration, and survival in various cell types, including breast cancer cells. nih.gov

Breast cancer cells express three main LPA receptors: LPA1, LPA2, and LPA3. nih.gov The overexpression of these receptors in the mammary glands of transgenic mice has been shown to induce the formation of distant metastases. nih.gov Among these, LPA1 appears to play a particularly crucial role in the metastatic process. nih.gov Increased LPA1 mRNA expression in primary breast tumors has been significantly correlated with a positive lymph node status in patients, suggesting its involvement in the early stages of metastasis. nih.gov

LPA stimulates breast cancer cell proliferation and migration through various signaling pathways, including Phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK). nih.gov Furthermore, LPA can induce the secretion of osteolytic factors, such as interleukin-8 (IL-8) and interleukin-11 (IL-11), from breast cancer cells. nih.gov These cytokines can, in turn, promote osteoclastogenesis, the formation of bone-resorbing cells, which is a key process in the development of osteolytic bone metastases. nih.gov

| LPA's Role in Breast Cancer Metastasis | |

| Signaling Axis | Autotaxin-LPA axis is implicated in bone metastasis. nih.gov |

| LPA Receptors | Breast cancer cells express LPA1, LPA2, and LPA3. nih.gov |

| LPA1 and Metastasis | Increased LPA1 expression correlates with positive lymph node status. nih.gov |

| Signaling Pathways | LPA activates PI3K and MAPK pathways to promote proliferation and migration. nih.gov |

| Osteoclastogenesis | LPA induces the secretion of IL-8 and IL-11, which promote osteoclast formation. nih.gov |

Glioma Cell Invasion

Lysophosphatidic acid (LPA) has been shown to be a potent stimulator of both chemokinetic and chemotactic migration of glioma cells, which are derived from highly invasive human glioblastoma multiforme (GBM). nih.gov This is particularly relevant given that the breakdown of the blood-brain barrier, a common feature of GBM, can lead to the leakage of serum components, including LPA, into the tumor microenvironment. nih.gov

The effects of LPA on glioma cell motility are primarily mediated through the G(i) subtype of G proteins, as demonstrated by the sensitivity of LPA-enhanced migration to pertussis toxin treatment. nih.gov Upon binding to its receptors, LPA initiates a variety of signaling cascades within glioma cells. This includes the activation of Rho/ROCK kinase signaling pathways, which leads to the phosphorylation of the regulatory light chain of myosin II and the formation of stress fibers and focal adhesions—cellular structures crucial for cell movement. nih.gov Inhibition of this pathway has been observed to cause significant changes in cell morphology, suggesting a deficiency in the cell's contractile apparatus. nih.gov

Interestingly, while LPA also stimulates fluctuations in intracellular calcium levels and the activation of extracellular signal-regulated kinases (ERKs) 1 and 2, blocking these pathways has little effect on glioma cell migration. nih.gov This indicates that the LPA/Rho signaling cascade plays a more dominant role in promoting the invasive phenotype of glioma cells. nih.gov

| LPA's Impact on Glioma Cell Invasion | |

| Effect on Migration | Stimulates both chemokinetic and chemotactic migration of glioma cells. nih.gov |

| Receptor Signaling | Primarily mediated through G(i) subtype of G proteins. nih.gov |

| Key Signaling Pathway | LPA/Rho/ROCK kinase cascade is crucial for glioma cell motility. nih.gov |

| Cellular Effects | Induces phosphorylation of myosin II, formation of stress fibers, and focal adhesions. nih.gov |

| Other Pathways | Activation of Ca2+ fluctuations and ERKs 1/2 has minimal impact on migration. nih.gov |

Osteosarcoma

The interaction between platelets and osteosarcoma cells plays a critical role in the progression and metastasis of this bone cancer, with lysophosphatidic acid (LPA) acting as a key mediator. nih.gov Osteosarcoma cells have been found to exhibit a high capacity for inducing platelet activation, leading to the release of LPA from these activated platelets. nih.gov

This released LPA then promotes the invasiveness of osteosarcoma cells. nih.gov A key player in this process is the LPA receptor 1 (LPAR1), which is significantly upregulated in both osteosarcoma cell lines and patient-derived xenograft tumors. nih.gov Treatment of osteosarcoma cells with LPA induces morphological changes and increases their invasive potential. nih.gov

The critical role of the LPA-LPAR1 axis is highlighted by studies where the knockout of the LPAR1 gene in osteosarcoma cells abolished platelet-mediated invasion and the formation of early pulmonary metastasis foci. nih.gov Furthermore, LPA has been shown to induce the expression of cyclooxygenase-2 (COX-2) in osteosarcoma cells, an enzyme often associated with cancer progression. tocris.com

| LPA's Role in Osteosarcoma | |

| Platelet Interaction | Osteosarcoma cells induce platelet activation, leading to LPA release. nih.gov |

| LPAR1 Upregulation | LPAR1 is highly expressed in osteosarcoma cells and tumors. nih.gov |

| Effect on Invasiveness | LPA promotes the invasive capabilities of osteosarcoma cells. nih.gov |

| Metastasis | The LPA-LPAR1 axis is essential for platelet-mediated invasion and early lung metastasis. nih.gov |

| COX-2 Induction | LPA induces the expression of COX-2 in osteosarcoma cells. tocris.com |

Pulmonary System and Lung Fibrosis

Lysophosphatidic acid (LPA) and its receptor LPA1 have been identified as key mediators in the pathogenesis of pulmonary fibrosis, a chronic and life-threatening lung disease characterized by the progressive scarring of lung tissue. scripps.edunih.govbms.com Aberrant wound-healing responses to lung injury are thought to be a major contributor to the development of this condition. scripps.edu

Following lung injury, such as that induced by bleomycin (B88199) in animal models, LPA levels in the bronchoalveolar lavage fluid are significantly increased. scripps.edunih.gov This increase in LPA contributes to two key pathological processes: fibroblast recruitment and vascular leak. scripps.edunih.gov Fibroblasts are the cells responsible for producing the excess extracellular matrix that leads to scarring, and vascular leakage can further exacerbate the fibrotic process. scripps.edunih.gov

Studies in mice lacking the LPA1 receptor have shown marked protection from bleomycin-induced fibrosis and mortality. scripps.edunih.gov These mice exhibited reduced fibroblast recruitment and vascular leak, while the initial inflammatory response involving leukocyte recruitment remained intact. scripps.edunih.gov Furthermore, in individuals with idiopathic pulmonary fibrosis (IPF), a common form of the disease, LPA levels in the bronchoalveolar lavage fluid were also found to be elevated. scripps.edunih.gov Inhibition of LPA1 was shown to significantly reduce the chemotactic response of fibroblasts to this fluid, further highlighting the importance of this pathway. scripps.edunih.gov

LPA signaling, in conjunction with transforming growth factor-beta 1 (TGF-β1), plays a crucial role in the accumulation of myofibroblasts, a specialized type of fibroblast that is highly active in producing extracellular matrix proteins. nih.gov LPA-LPA1 signaling has been shown to stimulate the differentiation of human bone marrow-derived mesenchymal stem cells into myofibroblasts and promote their secretion of extracellular matrix components. nih.gov

| LPA's Role in Pulmonary Fibrosis | |

| Pathogenesis | LPA and its receptor LPA1 are key mediators of pulmonary fibrosis. scripps.edunih.gov |

| Post-Injury Response | LPA levels increase in the lungs following injury. scripps.edunih.gov |

| Key Pathological Processes | LPA promotes fibroblast recruitment and vascular leakage. scripps.edunih.gov |

| LPA1 Receptor | Mice lacking LPA1 are protected from fibrosis. scripps.edunih.gov |

| Myofibroblast Differentiation | LPA-LPA1 signaling promotes the differentiation of mesenchymal stem cells into myofibroblasts. nih.gov |

Reproductive System and Male Infertility

Lysophosphatidic acid is a naturally occurring phospholipid found in seminal plasma and follicular fluid, where it exerts multiple biological effects. nih.gov In the male reproductive system, LPA has been shown to play a significant role in sperm function, particularly in motility and viability, which are critical factors in male fertility. nih.govmdpi.com

Research indicates that LPA can significantly improve the motility parameters of human sperm, including hyperactivation, in a dose-dependent manner. nih.gov This enhancement of sperm movement is dependent on the presence of glucose and is associated with an increase in glycolysis. nih.gov LPA treatment has been observed to increase the levels of ATP and phosphoenolpyruvate (B93156) while decreasing ADP content in sperm, suggesting a boost in the energy metabolism required for motility. nih.gov Interestingly, this effect appears to be independent of the classic LPA receptors, as none have been detected on human sperm. Instead, LPA is thought to promote sperm motility by activating L-type calcium channels. nih.gov

Furthermore, LPA signaling is essential for maintaining the viability of human spermatozoa. mdpi.com LPA receptors, specifically LPAR1, 3, 5, and 6, have been identified on the sperm plasma membrane. mdpi.com The activation of these receptors is crucial for the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a key pro-survival pathway in human sperm. mdpi.com Inhibition of LPA signaling leads to a decrease in the phosphorylation of PI3K and AKT substrates, which impairs sperm viability and can lead to apoptotic-like changes. mdpi.com

Table 2: Research Findings on LPA's Role in Male Fertility

| Aspect of Male Fertility | Finding | Mechanism | Reference |

| Sperm Motility | LPA significantly improves sperm motility parameters. | Enhances glycolysis and activates L-type calcium channels. | nih.gov |

| Sperm Viability | LPA signaling is essential for maintaining sperm viability. | Activates the PI3K/AKT pro-survival pathway via LPAR1, 3, 5, and 6. | mdpi.com |

Hair Growth

Lysophosphatidic acid signaling plays a critical role in the development and maturation of hair follicles. nih.govembopress.orgnih.govelsevierpure.com Genetic studies in human hair disorders have pointed to the importance of an LPA-producing enzyme, phosphatidic acid-selective phospholipase A1α (PA-PLA1α, also known as LIPH), and a specific LPA receptor, P2Y5 (also known as LPA6). nih.govembopress.orgnih.govelsevierpure.com

The mechanism underlying LPA-induced hair follicle development involves the transactivation of the epidermal growth factor receptor (EGFR). nih.govembopress.orgnih.gov The process is initiated by LPA, produced by the enzyme PA-PLA1α, which then binds to the P2Y5 receptor on cells within the hair follicle. nih.govembopress.org This binding event triggers a signaling cascade through the G12/13 pathway. nih.govnih.gov

This cascade leads to the activation of tumor necrosis factor-α converting enzyme (TACE), which in turn causes the ectodomain shedding of transforming growth factor-α (TGFα). nih.govembopress.orgnih.gov The released TGFα then transactivates the EGFR. nih.govembopress.org This entire sequence, referred to as the PA-PLA1α–LPA–P2Y5 axis, regulates the differentiation and maturation of the inner root sheath of hair follicles. nih.govembopress.orgnih.gov Disruption of this pathway can lead to aberrant hair follicle formation. nih.gov

Table 3: LPA Signaling Pathway in Hair Follicle Development

| Component | Role | Reference |